molecular formula C14H13NO4S B6409245 3-Amino-5-(4-methylsulfonylphenyl)benzoic acid, 95% CAS No. 1261907-33-8

3-Amino-5-(4-methylsulfonylphenyl)benzoic acid, 95%

Cat. No. B6409245
CAS RN: 1261907-33-8
M. Wt: 291.32 g/mol
InChI Key: XIYPMYWHAXLBMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-(4-methylsulfonylphenyl)benzoic acid (3-AMSB) is an important organic molecule that has been studied extensively in recent years. It is a versatile compound with a wide range of applications in the scientific and medical fields. 3-AMSB is a white, crystalline solid with a molecular weight of 209.25 g/mol and a melting point of 214-216°C. It is soluble in water, ethanol, and other organic solvents. The compound has a variety of uses in the laboratory, including as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as an analytical tool.

Scientific Research Applications

3-Amino-5-(4-methylsulfonylphenyl)benzoic acid, 95% has a number of applications in the scientific and medical fields. In organic synthesis, it is used as a reagent in the synthesis of a variety of compounds. It is also used as a catalyst in biochemical reactions, such as the synthesis of fatty acids and the oxidation of alcohols. In analytical chemistry, 3-Amino-5-(4-methylsulfonylphenyl)benzoic acid, 95% can be used to detect the presence of certain compounds, such as phenols and amines. It has also been used in the preparation of polymers, such as polyurethanes, and in the synthesis of drugs, such as antibiotics.

Mechanism of Action

3-Amino-5-(4-methylsulfonylphenyl)benzoic acid, 95% acts as a catalyst in biochemical reactions. It facilitates the formation of reactive intermediates, such as enolates, which can then react with other molecules to form the desired product. This process is known as nucleophilic substitution. In addition, 3-Amino-5-(4-methylsulfonylphenyl)benzoic acid, 95% can also act as a catalyst in the oxidation of alcohols, which is important in the synthesis of fatty acids.
Biochemical and Physiological Effects
3-Amino-5-(4-methylsulfonylphenyl)benzoic acid, 95% has been studied for its potential effects on biochemical and physiological processes. Studies have shown that 3-Amino-5-(4-methylsulfonylphenyl)benzoic acid, 95% can inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This may have implications for the treatment of neurological disorders, such as Alzheimer’s disease. In addition, 3-Amino-5-(4-methylsulfonylphenyl)benzoic acid, 95% has been found to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Amino-5-(4-methylsulfonylphenyl)benzoic acid, 95% in laboratory experiments is its versatility. It can be used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as an analytical tool. In addition, it is relatively inexpensive and easy to obtain. However, there are some limitations to using 3-Amino-5-(4-methylsulfonylphenyl)benzoic acid, 95% in laboratory experiments. It is a relatively unstable compound and can decompose over time. It is also toxic and should be handled with care.

Future Directions

In the future, 3-Amino-5-(4-methylsulfonylphenyl)benzoic acid, 95% could be used in the development of new drugs, such as antibiotics and anti-inflammatory agents. It could also be used to develop new catalysts for organic synthesis, or as an analytical tool to detect the presence of certain compounds. Additionally, further research could be done to explore the potential therapeutic applications of 3-Amino-5-(4-methylsulfonylphenyl)benzoic acid, 95%, such as its ability to inhibit the enzyme acetylcholinesterase. Finally, 3-Amino-5-(4-methylsulfonylphenyl)benzoic acid, 95% could be used to develop new polymers for a variety of applications.

Synthesis Methods

3-Amino-5-(4-methylsulfonylphenyl)benzoic acid, 95% can be synthesized by a number of methods. One common method is the reaction of 4-methylsulfonylphenol with 3-aminobenzoic acid in the presence of a strong base, such as sodium hydroxide. This reaction yields a mixture of 3-Amino-5-(4-methylsulfonylphenyl)benzoic acid, 95% and 4-methylsulfonylbenzoic acid. The two products can be separated by column chromatography. Another method is the reaction of 4-methylsulfonylphenol with 3-aminobenzoic acid in the presence of a strong acid, such as sulfuric acid. This reaction yields a mixture of 3-Amino-5-(4-methylsulfonylphenyl)benzoic acid, 95% and 4-methylsulfonylbenzoic acid, which can be separated by recrystallization.

properties

IUPAC Name

3-amino-5-(4-methylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-20(18,19)13-4-2-9(3-5-13)10-6-11(14(16)17)8-12(15)7-10/h2-8H,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYPMYWHAXLBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691643
Record name 5-Amino-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-(4-methylsulfonylphenyl)benzoic acid

CAS RN

1261907-33-8
Record name 5-Amino-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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